![molecular formula C9H13NO B1612947 (4-Methoxy-2-methylphenyl)methanamine CAS No. 21883-14-7](/img/structure/B1612947.png)
(4-Methoxy-2-methylphenyl)methanamine
Overview
Description
“(4-Methoxy-2-methylphenyl)methanamine” is a chemical compound with the CAS Number: 21883-14-7 . It has a molecular weight of 151.21 .
Molecular Structure Analysis
The linear formula of “this compound” is C9H13NO .Physical And Chemical Properties Analysis
“this compound” is a solid or liquid at room temperature .Scientific Research Applications
(4-Methoxy-2-methylphenyl)methanamine has been used in various scientific research applications, including drug discovery and development, as well as in laboratory experiments. In drug discovery, this compound has been used to investigate the structure-activity relationships of compounds, as well as to identify novel compounds with potential therapeutic applications. In laboratory experiments, this compound has been used as a model compound to study the effects of various physical and chemical parameters on the structure and properties of molecules.
Mechanism of Action
Biochemical Pathways
It is worth noting that compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that (4-Methoxy-2-methylphenyl)methanamine may affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by structurally similar compounds , it is possible that this compound may have diverse effects at the molecular and cellular levels.
Advantages and Limitations for Lab Experiments
The advantages of using (4-Methoxy-2-methylphenyl)methanamine in laboratory experiments include its relatively low cost, its availability in a variety of forms, and its ease of synthesis. However, there are also some limitations to using this compound, such as its potential toxicity and the need for careful handling and storage.
Future Directions
There are several potential future directions for the use of (4-Methoxy-2-methylphenyl)methanamine. These include further research into its mechanism of action and biochemical and physiological effects, as well as the development of new and improved synthesis methods. Additionally, further research into the potential therapeutic applications of this compound could lead to the development of new and improved drugs. Finally, further research into the potential toxicity of this compound could lead to the development of safer and more effective laboratory experiments.
Safety and Hazards
properties
IUPAC Name |
(4-methoxy-2-methylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-5-9(11-2)4-3-8(7)6-10/h3-5H,6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTPCWXDKCCDBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622346 | |
Record name | 1-(4-Methoxy-2-methylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21883-14-7 | |
Record name | 4-Methoxy-2-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21883-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Methoxy-2-methylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-methoxy-2-methylphenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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